3-bromo-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine
CAS No.: 2034544-73-3
Cat. No.: VC5796174
Molecular Formula: C12H11BrN4O
Molecular Weight: 307.151
* For research use only. Not for human or veterinary use.
![3-bromo-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine - 2034544-73-3](/images/structure/VC5796174.png)
Specification
CAS No. | 2034544-73-3 |
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Molecular Formula | C12H11BrN4O |
Molecular Weight | 307.151 |
IUPAC Name | (5-bromopyridin-3-yl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone |
Standard InChI | InChI=1S/C12H11BrN4O/c13-10-5-9(6-14-7-10)12(18)16-3-4-17-11(8-16)1-2-15-17/h1-2,5-7H,3-4,8H2 |
Standard InChI Key | XOKBWDSSXBORFM-UHFFFAOYSA-N |
SMILES | C1CN2C(=CC=N2)CN1C(=O)C3=CC(=CN=C3)Br |
Introduction
Structural Elucidation and Molecular Architecture
Core Framework and Substituent Analysis
The target compound features a pyridine backbone substituted at position 3 with a bromine atom and at position 5 with a pyrazolo[1,5-a]pyrazine-5-carbonyl group. The pyrazolo-pyrazine moiety exists in a partially saturated tetracyclic conformation (4H,5H,6H,7H), imparting conformational rigidity. This architecture aligns with related pyrazolo-pyrazine derivatives documented in PubChem records, such as 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (CID 118048223) , which shares the brominated pyrazolo-pyrazine core.
Table 1: Key Structural Descriptors
The carbonyl bridge between the pyridine and pyrazolo-pyrazine units introduces electronic conjugation, potentially influencing reactivity and intermolecular interactions. This structural motif is reminiscent of hydrochlorinated pyrazolo-pyrazine derivatives, such as CID 82658558 , where protonation at the pyrazine nitrogen enhances solubility in polar solvents.
Synthetic Pathways and Reaction Mechanisms
Bromination of Pyridine Derivatives
A critical step in synthesizing the target compound involves introducing bromine at the pyridine’s 3-position. The CN104130183A patent outlines a scalable method for 3-bromopyridine synthesis using pyridine, hydrobromic acid (HBr), and hydrogen peroxide (H₂O₂). This one-step electrophilic substitution avoids extreme temperatures (80–120°C) and high-pressure conditions, achieving 85–89% purity . Adapting this protocol could enable efficient bromination of the precursor 5-(pyrazolo-pyrazine-carbonyl)pyridine.
Reaction conditions for bromination (adapted from ):
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Substrate: 5-(4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl)pyridine
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Reagents: 40% HBr, 30% H₂O₂
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Temperature: 85–110°C
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Solvent: Water/ethyl acetate biphasic system
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Workup: Alkaline neutralization (3N NaOH), extraction, vacuum distillation
Pyrazolo-Pyrazine Carbonyl Integration
The pyrazolo-pyrazine carbonyl group likely originates from a nucleophilic acyl substitution. For example, coupling 5-carboxy-pyrazolo[1,5-a]pyrazine with aminopyridine via EDCI/HOBt activation could yield the amide bond. PubChem data for 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one suggests that ketone functionalities in similar systems remain stable under mild acidic conditions, supporting this approach.
Physicochemical and Spectroscopic Properties
Collision Cross-Section (CCS) Predictions
Ion mobility spectrometry data for analogous brominated pyrazolo-pyrazines provide benchmarks for the target compound’s gas-phase behavior. For [M+H]+ ions, predicted CCS values range from 142.7–146.9 Ų depending on adducts (Table 2). These metrics aid in LC-MS method development for quantifying the compound in complex matrices.
Table 2: Predicted CCS Values (Adapted from )
Adduct | m/z | CCS (Ų) |
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[M+H]+ | 345.043 | ~143 |
[M+Na]+ | 367.025 | ~145 |
[M-H]- | 343.029 | ~141 |
Solubility and Partitioning
The hydrochloride salt form of related pyrazolo-pyrazines exhibits enhanced aqueous solubility (>50 mg/mL in water), suggesting that protonation at the pyrazine nitrogen could improve bioavailability. LogP predictions for the neutral compound approximate 2.1–2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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